molecular formula C17H16ClN5O B12014897 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(4-chlorophenyl)ethylidene)propanohydrazide CAS No. 478392-02-8

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(4-chlorophenyl)ethylidene)propanohydrazide

Cat. No.: B12014897
CAS No.: 478392-02-8
M. Wt: 341.8 g/mol
InChI Key: YQQPVUOEEONHDS-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The synthesis begins with the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Hydrazide Formation: The benzotriazole derivative is then reacted with propanohydrazide under acidic or basic conditions to form the hydrazide intermediate.

    Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 4-chloroacetophenone under reflux conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group in the benzotriazole ring, converting it to an amine.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

    Oxidation: Formation of benzotriazole oxides.

    Reduction: Formation of benzotriazole amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological macromolecules, inhibiting the growth of pathogens and cancer cells.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymer formulations. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, inhibiting metalloenzymes, while the hydrazide group can form hydrogen bonds with biological macromolecules, disrupting their function. These interactions lead to the inhibition of pathogen growth and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-phenylethylidene)propanohydrazide
  • 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-methylphenyl)ethylidene)propanohydrazide
  • 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-bromophenyl)ethylidene)propanohydrazide

Uniqueness

The presence of the 4-chlorophenyl group in 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide imparts unique properties such as enhanced antimicrobial and anticancer activity compared to its analogs. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

478392-02-8

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H16ClN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+

InChI Key

YQQPVUOEEONHDS-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.